molecular formula C35H53NO14 B12388402 Tetramycin B

Tetramycin B

Cat. No.: B12388402
M. Wt: 711.8 g/mol
InChI Key: ZWRUZDWTNUEYFO-ITKBNLRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramycin B is a polyene antibiotic produced by the bacterium Streptomyces hygrospinosus var. beijingensis. It is part of a class of antifungal agents that act by binding to ergosterols in fungal membranes, disrupting their function and leading to cell death

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramycin B is typically produced through microbiological synthesis. The production involves the fermentation of Streptomyces hygrospinosus var. beijingensis under controlled conditions. The biosynthetic pathway includes the use of polyketide synthases (PKSs) which utilize acyl-CoA precursors such as acetate, propionate, and butyrate . The optimization of fermentation conditions, including the disruption of competing biosynthetic gene clusters and the overexpression of specific genes, has been shown to significantly increase the yield of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The strain of Streptomyces is cultured in bioreactors where conditions such as temperature, pH, and nutrient supply are meticulously controlled to maximize yield. Genetic engineering techniques are often employed to enhance the production efficiency and to generate derivatives with improved pharmacological properties .

Chemical Reactions Analysis

Types of Reactions: Tetramycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the reductive amination with aromatic aldehydes and sodium cyanoborohydride, leading to the formation of N-benzyl derivatives .

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reactions often involve halogenated compounds or other electrophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as N-benzyl derivatives, which have been shown to possess enhanced antifungal activity and reduced toxicity .

Scientific Research Applications

Tetramycin B has a wide range of applications in scientific research:

Properties

Molecular Formula

C35H53NO14

Molecular Weight

711.8 g/mol

IUPAC Name

(1R,3S,5R,6R,7E,11R,12S,13E,15E,17E,19E,21R,23S,24R,25S)-21-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-12-ethyl-1,3,5,6,25-pentahydroxy-11-methyl-9-oxo-10,27-dioxabicyclo[21.3.1]heptacosa-7,13,15,17,19-pentaene-24-carboxylic acid

InChI

InChI=1S/C35H53NO14/c1-4-21-11-9-7-5-6-8-10-12-23(49-34-32(43)30(36)31(42)20(3)48-34)16-27-29(33(44)45)26(40)18-35(46,50-27)17-22(37)15-25(39)24(38)13-14-28(41)47-19(21)2/h5-14,19-27,29-32,34,37-40,42-43,46H,4,15-18,36H2,1-3H3,(H,44,45)/b7-5+,8-6+,11-9+,12-10+,14-13+/t19-,20-,21+,22+,23+,24-,25-,26+,27+,29-,30+,31-,32+,34+,35-/m1/s1

InChI Key

ZWRUZDWTNUEYFO-ITKBNLRKSA-N

Isomeric SMILES

CC[C@H]1/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](/C=C/C(=O)O[C@@H]1C)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O

Canonical SMILES

CCC1C=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(C=CC(=O)OC1C)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

Origin of Product

United States

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